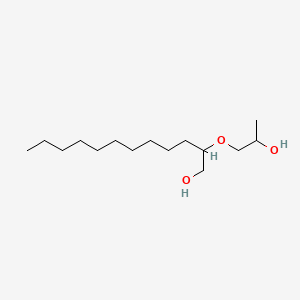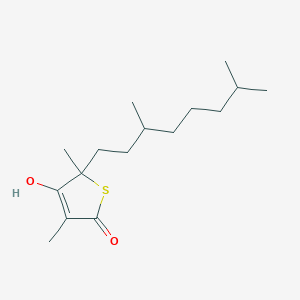
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- is an organic compound belonging to the thiophenone family This compound is characterized by its unique structure, which includes a thiophene ring substituted with a 3,7-dimethyloctyl group, a hydroxyl group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of thiophenone with 3,7-dimethyloctyl bromide in the presence of a strong base such as potassium carbonate. This is followed by hydroxylation using a suitable oxidizing agent like hydrogen peroxide under acidic conditions to introduce the hydroxyl group at the 4-position. The final step involves methylation using methyl iodide in the presence of a base to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The thiophene ring can be reduced to a dihydrothiophene using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-oxo-3,5-dimethyl-.
Reduction: Formation of 2,5-Dihydrothiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl-.
Substitution: Formation of various substituted thiophenones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially altering membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl-
- 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3-methyl-
- 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-5-methyl-
Uniqueness
The unique combination of functional groups in 2(5H)-Thiophenone, 5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethyl- imparts distinct chemical properties that differentiate it from similar compounds
Eigenschaften
CAS-Nummer |
348113-83-7 |
|---|---|
Molekularformel |
C16H28O2S |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
5-(3,7-dimethyloctyl)-4-hydroxy-3,5-dimethylthiophen-2-one |
InChI |
InChI=1S/C16H28O2S/c1-11(2)7-6-8-12(3)9-10-16(5)14(17)13(4)15(18)19-16/h11-12,17H,6-10H2,1-5H3 |
InChI-Schlüssel |
FCKHERBKHBMICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(SC1=O)(C)CCC(C)CCCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





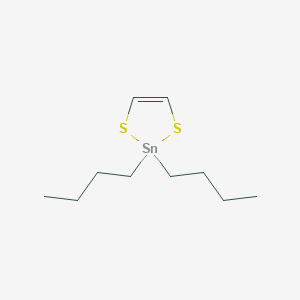
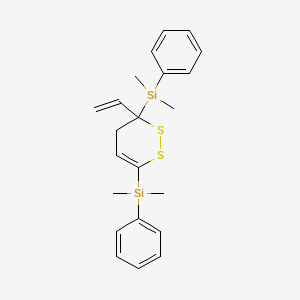
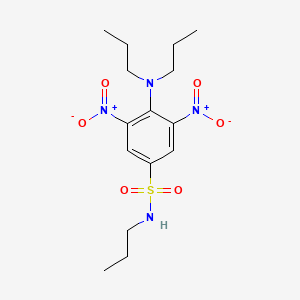
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)



![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
